4-(4-((4-chlorophenyl)sulfonyl)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one
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Overview
Description
4-(4-((4-chlorophenyl)sulfonyl)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one is an organic compound that features a quinoxaline core with a butanoyl group and a chlorophenylsulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((4-chlorophenyl)sulfonyl)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps:
Formation of the Quinoxaline Core: This can be achieved by condensing o-phenylenediamine with a suitable diketone under acidic conditions.
Introduction of the Butanoyl Group: The quinoxaline intermediate is then acylated using butanoyl chloride in the presence of a base such as pyridine.
Attachment of the Chlorophenylsulfonyl Group: The final step involves the sulfonylation of the butanoyl-quinoxaline intermediate using 4-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-((4-chlorophenyl)sulfonyl)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinoxaline derivatives with oxidized side chains.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with different functional groups.
Scientific Research Applications
4-(4-((4-chlorophenyl)sulfonyl)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-((4-chlorophenyl)sulfonyl)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The quinoxaline core can also interact with nucleic acids, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)sulfonylaniline
- 4-chlorobenzenesulfonyl chloride
- 4-chlorophenylsulfonylphenol
Uniqueness
4-(4-((4-chlorophenyl)sulfonyl)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one is unique due to its combination of a quinoxaline core with a butanoyl and chlorophenylsulfonyl group. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
IUPAC Name |
4-[4-(4-chlorophenyl)sulfonylbutanoyl]-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S/c19-13-7-9-14(10-8-13)26(24,25)11-3-6-18(23)21-12-17(22)20-15-4-1-2-5-16(15)21/h1-2,4-5,7-10H,3,6,11-12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLALKCAYCBOFQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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